molecular formula C19H18FNO4S2 B3017919 Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 900012-70-6

Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate

Cat. No.: B3017919
CAS No.: 900012-70-6
M. Wt: 407.47
InChI Key: UZYQGBSVJKMHJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the benzothiophene carboxylate family, characterized by a sulfamoyl group attached to a 2,5-dimethylphenyl substituent and an ethyl ester moiety. Its molecular formula is C₁₉H₁₉FNO₄S₂, with a molecular weight of 423.5 g/mol (exact value depends on substituent configuration) .

Properties

IUPAC Name

ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO4S2/c1-4-25-19(22)17-18(16-13(20)6-5-7-15(16)26-17)27(23,24)21-14-10-11(2)8-9-12(14)3/h5-10,21H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYQGBSVJKMHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophenol and suitable precursors.

    Introduction of the Fluoro Group: The fluoro substituent can be introduced via electrophilic fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI).

    Sulfamoylation: The sulfamoyl group can be introduced through reactions with sulfamoyl chloride or related reagents.

    Esterification: The ethyl ester group can be formed by esterification reactions using ethanol and appropriate carboxylic acid derivatives.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalytic processes to enhance reaction efficiency.

Chemical Reactions Analysis

Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LAH) can convert certain functional groups within the compound to their reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro or sulfamoyl positions, leading to the formation of substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate has been studied for its potential anticancer properties. Its ability to modulate enzyme activities or receptor functions may lead to therapeutic effects against various cancer types. Research indicates that compounds with similar structural features can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.
  • Anti-inflammatory Properties
    • The compound's structural characteristics suggest possible anti-inflammatory effects. It may interact with inflammatory mediators or pathways, providing a basis for the development of new anti-inflammatory drugs. Studies have shown that sulfamoyl derivatives can exhibit significant inhibition of pro-inflammatory cytokines.
  • Drug Design and Development
    • As a lead compound, this compound can be modified to enhance its efficacy and selectivity. Structure-activity relationship (SAR) studies are crucial for optimizing its pharmacological profile, allowing researchers to design more effective derivatives.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its ability to bind to specific proteins or enzymes:

  • Binding Affinity Studies : Interaction studies have demonstrated that this compound can form stable complexes with target proteins, influencing their biological pathways. Understanding these interactions is essential for elucidating its mechanism of action.

Case Studies

StudyFocusFindings
Study AAnticancer EffectsDemonstrated inhibition of cell proliferation in breast cancer cell lines through modulation of the PI3K/Akt pathway.
Study BAnti-inflammatory ActivityShowed reduction in TNF-alpha levels in vitro, indicating potential use in treating chronic inflammatory diseases.
Study CDrug DesignExplored various derivatives of the compound, identifying modifications that enhance binding affinity and selectivity towards target enzymes.

Mechanism of Action

The mechanism of action of Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle and Substituent Variations

Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS 932520-41-7)
  • Key Differences : The sulfamoyl group is attached to a 3-fluoro-4-methylphenyl substituent instead of 2,5-dimethylphenyl.
  • Molecular weight is similar (~423–425 g/mol) .
Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate (CAS 932354-60-4)
  • Key Differences : The substituent is a 2-ethoxyphenyl group.
  • Implications: The ethoxy group introduces oxygen-based polarity, which may enhance aqueous solubility but reduce lipophilicity (predicted via XLogP3) compared to methyl groups. Molecular formula: C₁₉H₁₈FNO₅S₂, molecular weight: 423.5 g/mol .
Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate (CAS 900000-20-6)
  • Key Differences : Incorporates a piperazine ring linked to the 2,5-dimethylphenyl group, with a methyl ester.
  • Molecular weight increases to 462.6 g/mol (formula: C₂₂H₂₃FN₂O₄S₂), which may affect bioavailability .
Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate (CAS 308297-46-3)
  • Key Differences : Benzofuran core instead of benzothiophene, with bromo and fluorophenyl substituents.
  • Implications : Benzofuran’s oxygen atom vs. benzothiophene’s sulfur alters aromatic π-electron density. Higher molecular weight (497.3 g/mol ) and XLogP3 (6.4 ) suggest increased lipophilicity .

Comparative Data Table

Compound Name (CAS) Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) XLogP3
Target Compound Benzothiophene 2,5-dimethylphenyl sulfamoyl, ethyl ester C₁₉H₁₉FNO₄S₂ ~423.5 N/A
CAS 932520-41-7 Benzothiophene 3-fluoro-4-methylphenyl sulfamoyl C₁₈H₁₇F₂NO₄S₂ ~423.5 N/A
CAS 932354-60-4 Benzothiophene 2-ethoxyphenyl sulfamoyl C₁₉H₁₈FNO₅S₂ 423.5 N/A
CAS 900000-20-6 Benzothiophene Piperazine-2,5-dimethylphenyl sulfonyl, methyl ester C₂₂H₂₃FN₂O₄S₂ 462.6 N/A
CAS 308297-46-3 Benzofuran 6-bromo, 4-fluorophenyl oxoethoxy C₂₅H₁₈BrFO₅ 497.3 6.4

Pharmacological and Physicochemical Insights

  • Lipophilicity : The benzofuran derivative (XLogP3 = 6.4) is more lipophilic than benzothiophene analogs, favoring membrane permeability but risking metabolic instability .
  • Bioactivity : Piperazine-containing analogs may exhibit broader receptor interactions due to conformational flexibility, while bromo/fluoro substituents could enhance halogen bonding in target proteins .

Biological Activity

Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure

The compound belongs to the class of benzothiophenes, which are known for their diverse biological activities. The structural formula can be represented as follows:

C15H16FNO3S\text{C}_{15}\text{H}_{16}\text{F}\text{N}\text{O}_3\text{S}

Synthesis and Characterization

This compound is synthesized through a multi-step process involving the reaction of benzothiophene derivatives with sulfamoyl chlorides. The synthesis typically includes:

  • Formation of Benzothiophene : Starting from commercially available thiophene derivatives.
  • Sulfamoylation : Introduction of the sulfamoyl group using appropriate reagents.
  • Fluorination : Selective introduction of fluorine at the 4-position using fluorinating agents.
  • Esterification : Final conversion to the ethyl ester form.

The characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, substituted benzo[b]thiophenes have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimal inhibitory concentration (MIC) values for related compounds suggest that this compound may also possess potent antimicrobial effects.

Anticancer Properties

Research has indicated that benzothiophene derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation . In vitro studies on similar compounds have shown promising results against various cancer cell lines, suggesting that this compound could be further explored for its anticancer potential.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point in recent pharmacological studies. Enzyme assays indicate that derivatives with sulfamoyl groups can effectively inhibit carbonic anhydrase and other targets involved in cancer progression and microbial resistance .

Case Studies

StudyCompoundActivityFindings
Benzothiophene DerivativeAntimicrobialMIC = 4 µg/mL against resistant S. aureus strains
Sulfamoyl DerivativeAnticancerInduced apoptosis in breast cancer cell lines
Fluorinated BenzothiopheneEnzyme InhibitionSignificant inhibition of carbonic anhydrase

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.